molecular formula C19H18BrN3O2S B3823483 N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine;bromide

N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine;bromide

Cat. No.: B3823483
M. Wt: 432.3 g/mol
InChI Key: SVWDUEDXSBKLDH-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine;bromide is a complex organic compound that belongs to the thiazolium family This compound is characterized by its unique structure, which includes a thiazole ring, a nitrophenyl group, and a prop-2-enyl side chain

Preparation Methods

The synthesis of N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine;bromide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under acidic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where the thiazole intermediate is treated with a nitrating agent such as nitric acid.

    Addition of the Prop-2-enyl Side Chain: This step involves the alkylation of the thiazole intermediate with an appropriate allyl halide.

    Final Quaternization: The final step involves the quaternization of the thiazole nitrogen with a bromide source to yield the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine;bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine;bromide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine;bromide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine;bromide can be compared with other thiazole derivatives, such as:

    Thiamine (Vitamin B1): A well-known thiazole derivative essential for human health.

    Benzothiazole: Another thiazole derivative with applications in the synthesis of dyes and pharmaceuticals.

    2-Aminothiazole: A simpler thiazole derivative used as an intermediate in organic synthesis.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties not found in other thiazole derivatives.

Properties

IUPAC Name

N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S.BrH/c1-3-12-21-18(15-8-10-16(11-9-15)22(23)24)13-25-19(21)20-17-7-5-4-6-14(17)2;/h3-11,13H,1,12H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWDUEDXSBKLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=[N+](C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])CC=C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine;bromide
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N-(2-methylphenyl)-4-(4-nitrophenyl)-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine;bromide

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